6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine
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Overview
Description
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyridine ring, with benzyl and phenyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with benzyl and phenyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures . The reaction mixture is then quenched, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in THF at low temperatures is commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed, although specific examples for this compound are limited.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various derivatives of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine, depending on the nucleophile used. For example, substitution with alcohols yields alkoxy derivatives, while substitution with amines yields amino derivatives .
Scientific Research Applications
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels.
Medicinal Chemistry: Thiadiazole derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as a donor-acceptor material. The compound’s structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . In medicinal applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on this aspect are limited.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor in the synthesis of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine:
Uniqueness
6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential .
Properties
CAS No. |
87255-86-5 |
---|---|
Molecular Formula |
C24H17N3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C24H17N3S/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)23-24(27-28-26-23)22(25-20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
LSXMSUZRPMKGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NSN=C3C(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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